N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

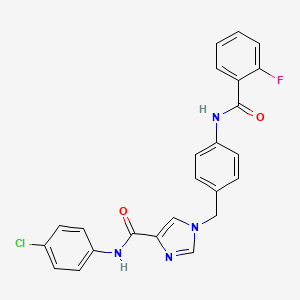

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a 4-chlorophenyl group and a benzyl moiety bearing a 2-fluorobenzamido side chain. The compound’s design incorporates halogenated aromatic groups (chloro and fluoro), which may enhance lipophilicity and influence binding interactions in biological systems. Structural characterization of such compounds typically employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2/c25-17-7-11-19(12-8-17)29-24(32)22-14-30(15-27-22)13-16-5-9-18(10-6-16)28-23(31)20-3-1-2-4-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMKITUOGQWUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenylamine: This is achieved through the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

Formation of 4-(2-fluorobenzamido)benzyl chloride: This involves the reaction of 4-(2-fluorobenzamido)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with benzylamine.

Synthesis of the imidazole ring: The imidazole ring is synthesized through the reaction of glyoxal with ammonia and formaldehyde.

Final coupling reaction: The final step involves the coupling of the prepared intermediates under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamido groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. A study on related compounds demonstrated that N-alkylimidazole derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria due to their structural characteristics. The presence of a carboxylic acid moiety in these compounds was linked to increased antimicrobial efficacy, suggesting that the imidazole structure could similarly enhance the activity of N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide against microbial pathogens .

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have highlighted the role of imidazole derivatives as inhibitors of specific kinases involved in cancer progression . The unique structural features of this compound may allow it to interact with key biological targets associated with tumor growth.

Neurological Applications

The compound's structural similarities to dopamine receptor ligands suggest potential applications in neuropharmacology. Research on related compounds has indicated that modifications to the imidazole structure can enhance receptor affinity and selectivity, particularly for dopamine receptors . This opens avenues for exploring its use in treating neurological disorders.

Pharmacological Studies

Pharmacological evaluations have shown that imidazole derivatives can modulate various biochemical pathways. For example, they can act as inhibitors of p38 MAP Kinase, which is involved in inflammatory responses and cancer . The potential for this compound to influence such pathways makes it a candidate for further pharmacological studies.

Table: Summary of Biological Activities of Imidazole Derivatives

Notable Research Insights

- A study on the design and synthesis of dopamine receptor ligands highlighted how structural modifications can lead to improved selectivity and affinity for target receptors, suggesting similar strategies could be applied to this compound .

- Investigations into the antimicrobial properties of related compounds revealed that the introduction of specific substituents significantly enhances their effectiveness against various bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs, such as 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (described in ), highlight critical variations in substituents and core heterocycles. Below is a comparative analysis based on structural features and inferred properties:

Research Findings and Inferences

In contrast, methoxy groups in the analog () are electron-donating, which could alter binding modes or substrate recognition .

Solubility and Permeability : The halogenated aromatic rings in the target compound likely reduce aqueous solubility compared to methoxy-substituted analogs. This may affect pharmacokinetic properties, such as intestinal absorption or blood-brain barrier penetration.

Biological Activity : While neither compound’s specific activity is detailed in the provided evidence, benzimidazole derivatives are often associated with antiviral or anticancer activity, whereas imidazole-based structures are explored for anti-inflammatory or kinase-inhibitory roles.

Biological Activity

N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 414.4 g/mol

- CAS Number : 1251572-62-9

The compound features an imidazole core with substituents that enhance its biological properties, particularly in targeting cancer cells.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Tumor Growth : Studies have shown that the compound inhibits tumor growth by modulating immune responses and affecting signaling pathways related to cancer cell proliferation.

- Immune Modulation : The compound has been observed to decrease the expression of immune checkpoint molecules, such as PD-L1, which is crucial in cancer therapy as it enhances T-cell responses against tumors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In B16F10 melanoma cell lines, treatment with the compound resulted in reduced cell viability and proliferation, indicating its potential as an anticancer agent .

- In Vivo Studies : In a melanoma xenograft model, mice treated with this compound in combination with cisplatin showed a significant reduction in tumor volume compared to controls. This suggests a synergistic effect when used alongside traditional chemotherapeutics .

Other Biological Activities

The compound has also been investigated for other biological activities:

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Activities |

|---|---|---|

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Antimicrobial, Anticancer |

| 4-Chloro-1H-imidazole-5-carbaldehyde thiosemicarbazones | Structure | High activity against M. tuberculosis |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-chlorophenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, and how is purity validated?

- Answer: The synthesis typically involves multi-step reactions, including condensation of substituted benzamides with imidazole-carboxamide precursors. For example, analogous compounds (e.g., benzoheterocyclic derivatives) are synthesized via coupling reactions using intermediates like 4-(2-fluorobenzamido)benzyl chloride, followed by purification via column chromatography . Purity is confirmed using ESI-MS (e.g., [M+H]+ ion detection) and ¹H NMR (e.g., δ 9.57 ppm for amide protons, δ 4.57 ppm for benzyl-CH₂ groups) to verify structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Answer: Key methods include:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., deviation < 5 ppm) .

- ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 7.4–8.3 ppm) and amide linkages .

- HPLC-PDA for assessing purity (>95%) and identifying byproducts .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer: Initial screens should focus on:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

- Solubility testing in DMSO/PBS mixtures to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can structural modifications improve solubility and bioavailability without compromising activity?

- Answer: Strategies include:

- Introducing hydrophilic groups (e.g., -OH, -NH₂) on the benzamide or imidazole moieties .

- Prodrug approaches (e.g., esterification of the carboxamide) to enhance membrane permeability .

- Co-solvent systems (e.g., PEG-400/water) for in vivo pharmacokinetic studies .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

- Standardize protocols (e.g., ATP concentration in kinase assays) .

- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Compare with structural analogs (e.g., chlorophenyl vs. bromophenyl derivatives) to isolate substituent effects .

Q. What computational tools are effective for predicting binding modes and SAR?

- Answer:

- Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets) .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Answer:

- Rodent models for bioavailability studies (e.g., IV/PO dosing, plasma concentration via LC-MS/MS) .

- MTD (maximum tolerated dose) assays in BALB/c mice to identify organ-specific toxicity .

- Metabolite identification using liver microsomes and CYP450 inhibition assays .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield .

- Catalyst screening (e.g., Pd/C for dehalogenation steps) to minimize side reactions .

Q. What strategies validate target engagement in cellular assays?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.